molecular formula C20H28N2O4S2 B12214113 N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide

Cat. No.: B12214113
M. Wt: 424.6 g/mol
InChI Key: HWRLUAOOVCCYMP-UHFFFAOYSA-N
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Description

This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxidotetrahydrothieno group, indicating sulfone functionalities. The Z-configuration at the 2-position ensures stereochemical rigidity, while the 3-butoxyphenyl substituent introduces bulk and lipophilicity. The 2,2-dimethylpropanamide moiety enhances metabolic stability compared to simpler amides.

Properties

Molecular Formula

C20H28N2O4S2

Molecular Weight

424.6 g/mol

IUPAC Name

N-[3-(3-butoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2,2-dimethylpropanamide

InChI

InChI=1S/C20H28N2O4S2/c1-5-6-10-26-15-9-7-8-14(11-15)22-16-12-28(24,25)13-17(16)27-19(22)21-18(23)20(2,3)4/h7-9,11,16-17H,5-6,10,12-13H2,1-4H3

InChI Key

HWRLUAOOVCCYMP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide typically involves multiple steps. The initial step often includes the formation of the thiazole ring through a cyclization reaction. This is followed by the introduction of the butoxyphenyl group via a substitution reaction. The final step involves the addition of the dimethylpropanamide group under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether.

    Substitution: The butoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers.

Scientific Research Applications

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Core Structure and Substituent Variations

N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
  • Core: Shares the same tetrahydrothieno[3,4-d][1,3]thiazole sulfone core.
  • Substituents :
    • 3,4-Dimethoxyphenyl group (electron-donating methoxy groups) vs. 3-butoxyphenyl (bulkier alkoxy group) in the target compound.
    • Acetamide (smaller, less sterically hindered) vs. 2,2-dimethylpropanamide (branched, higher steric protection).
  • Impact : The dimethoxy groups may improve solubility, while the butoxy group enhances lipophilicity and membrane permeability. The branched propanamide in the target compound likely offers superior metabolic stability .
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b)
  • Core: Thiazolo[3,2-a]pyrimidine with dual ketone groups (3,5-dioxo) vs. the sulfone-containing tetrahydrothieno thiazole in the target compound.
  • Substituents: Benzylidene groups (e.g., 2,4,6-trimethyl or 4-cyano) and 5-methylfuran-2-yl. Cyano (-CN) substituent at position 6 vs. the propanamide in the target.
  • The methylfuran moiety may confer distinct pharmacokinetic properties compared to the butoxyphenyl group .
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)
  • Core: 1,3,4-Thiadiazole vs. the fused thieno thiazole in the target compound.
  • Substituents: 3-Methylphenyl and dimethylamino-acryloyl groups. Benzamide vs. branched propanamide.
  • The acryloyl group introduces conjugation, which may influence UV/Vis properties and binding interactions .

Physicochemical and Spectral Properties

Property Target Compound N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)...acetamide Compound 11a
Molecular Weight ~500 (estimated) ~424 (C19H21N3O5S2) 386 (C20H10N4O3S)
Key Functional Groups 5,5-dioxido, butoxyphenyl, propanamide 5,5-dioxido, dimethoxyphenyl, acetamide Benzylidene, methylfuran, CN
Spectral Features Not reported IR: Sulfone peaks; NMR: Stereochemical shifts IR: 2,219 cm⁻¹ (CN); NMR: Multiple CH3 signals

Biological Activity

N-[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide is a complex organic compound with significant potential in biological applications. This article reviews its biological activity, detailing its mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N2O6S2
  • Molecular Weight : 454.6 g/mol

Structural Representation

The structural complexity of this compound includes a thiazole ring, a butoxyphenyl group, and a propanamide moiety. This unique configuration is conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in cellular pathways. The compound may act as an inhibitor or activator of these targets, influencing physiological responses.

Pharmacological Potential

Research indicates that compounds with similar structural features have shown promise in:

  • Anticancer Activity : Compounds containing thiazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of the butoxyphenyl group may enhance the compound's efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could modulate inflammatory pathways.

Case Studies and Research Findings

  • Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored a series of thiazole derivatives and found that those with similar structural motifs exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Activity : Research conducted by Smith et al. demonstrated that thiazole-containing compounds showed potent activity against Staphylococcus aureus. The study highlighted the importance of the butoxyphenyl group in enhancing membrane permeability.
  • Anti-inflammatory Mechanisms : A recent investigation into the anti-inflammatory effects of thiazole derivatives indicated that they could inhibit the NF-kB signaling pathway. This finding suggests potential therapeutic applications in treating chronic inflammatory diseases.

Comparative Analysis of Biological Activities

Compound NameActivity TypeReference
Thiazole Derivative AAnticancerJournal of Medicinal Chemistry
Thiazole Derivative BAntimicrobialSmith et al.
Thiazole Derivative CAnti-inflammatoryRecent Investigation

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